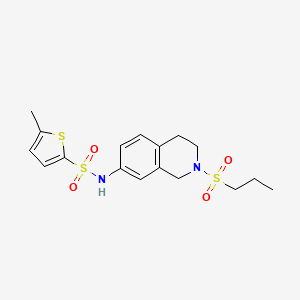

![molecular formula C7H10ClNO B2800246 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride CAS No. 623580-00-7](/img/structure/B2800246.png)

3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

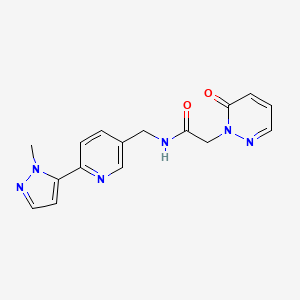

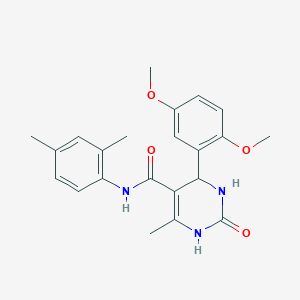

3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is a chemical compound with the molecular formula C7H10ClNO . It has a molecular weight of 159.62 . The IUPAC name for this compound is (1R,5S)-3-azabicyclo[3.2.0]heptane-3-carbonyl chloride .

Synthesis Analysis

The synthesis of 3-Azabicyclo[3.2.0]heptane derivatives has been studied extensively. One method involves a catalyst-free multistep reaction . The reaction was found to be highly diastereoselective, producing a highly strained 3-azabicyclo[3.2.0]heptane derivative . The reaction was run in dichloromethane (DCM) at room temperature .Molecular Structure Analysis

The molecular structure of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride is complex due to its bicyclic nature. The InChI code for this compound is 1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2/t5-,6+ .Chemical Reactions Analysis

The chemical reactions involving 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride are complex and involve multiple steps . The reaction mechanism was studied using DFT calculations in the solution phase . Two proposed mechanisms were studied, and it was found that the iminium ion, a relatively high energy species, is not the appropriate reaction intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride are determined by its molecular structure. It has a molecular weight of 159.62 . More detailed physical and chemical properties would require further experimental analysis.Aplicaciones Científicas De Investigación

Advanced Building Blocks for Drug Discovery

3-Azabicyclo[3.2.0]heptanes have been developed as attractive building blocks in drug discovery. A study detailed a rapid two-step synthesis of substituted 3-azabicyclo[3.2.0]heptanes using common chemicals like benzaldehyde, allylamine, and cinnamic acid. This process involves intramolecular [2+2]-photochemical cyclization, highlighting its potential in pharmaceutical research (Denisenko et al., 2017).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of 1-azabicyclo[3.2.0]heptane-1-methyl chloride was determined using single crystal x-ray diffraction. This study provided insights into the structure of the compound, which can be crucial for understanding its chemical properties and potential applications (Majeste & Trefonas, 1968).

Synthesis of γ-Aminobutyric Acid Analogues

Researchers developed the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and derivatives as bicyclic analogues of γ-aminobutyric acid. This process, involving sensitized intermolecular [2+2] photocycloaddition, is significant for producing GABA analogues, which are important in neurochemistry (Petz & Wanner, 2013).

Synthesis of Bicyclic Amines

A variety of tris- and monoprotected derivatives with 1-amino-3-azabicyclo[3.1.0]hexane and 1-amino-3-azabicyclo[4.1.0]heptane skeletons were synthesized. This study offers valuable insights into the synthesis of these compounds, which can be useful in various chemical and pharmaceutical applications (Gensini et al., 2002).

Bridged Heterocyclic Nucleus in Epibatidine

A study focused on the structural characterization of the 7-azabicyclo[2.2.1]heptane parent ring, a bridged heterocyclic nucleus found in epibatidine. The research on its hydrochloride salt form adds to the understanding of this compound's role in the bioactive molecule epibatidine (Britvin & Rumyantsev, 2017).

Photochemical Synthesis of Azabicycloheptanes

Research has been conducted on the photochemical synthesis of 3-azabicyclo[3.2.0]heptanes. This method, involving [2+2] photocycloaddition, facilitates the creation of functionalized 3-azabicyclo[3.2.0]heptanes, which are important in developing new pharmacological compounds (Skalenko et al., 2018).

Mecanismo De Acción

Mode of Action

The mode of action of 3-Azabicyclo[32It’s worth noting that the compound was synthesized by the reduction of spirocyclic oxetanyl nitriles . The core of this compound was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .

Direcciones Futuras

The future directions for research on 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride could involve further exploration of its synthesis methods, reaction mechanisms, and potential applications. The high diastereoselectivity of its synthesis reaction suggests potential for use in the production of complex and densely functionalized molecules .

Propiedades

IUPAC Name |

3-azabicyclo[3.2.0]heptane-3-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c8-7(10)9-3-5-1-2-6(5)4-9/h5-6H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBGXAONDHMFSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C1CN(C2)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664514 |

Source

|

| Record name | 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

623580-00-7 |

Source

|

| Record name | 3-Azabicyclo[3.2.0]heptane-3-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

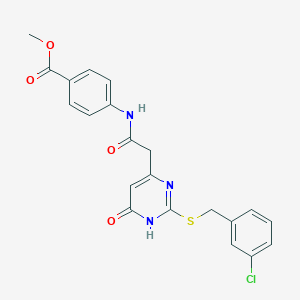

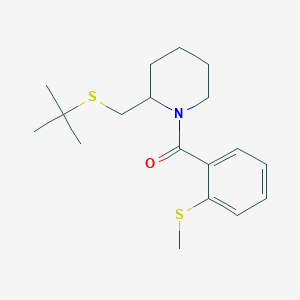

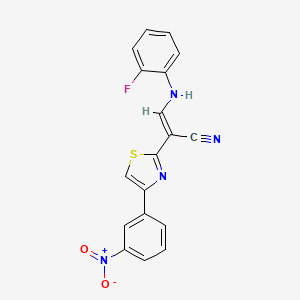

![5-(Trifluoromethyl)-3-{[5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-pyridinecarbonitrile](/img/structure/B2800163.png)

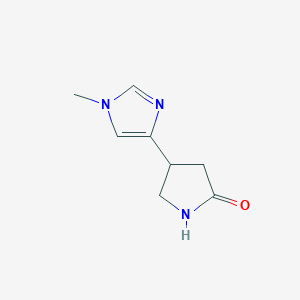

![[4-(2-Pyridin-2-ylethyl)phenyl]amine dihydrochloride](/img/no-structure.png)

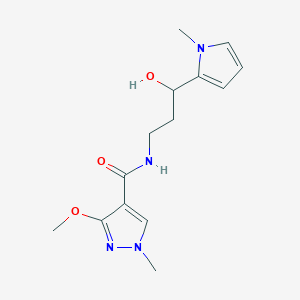

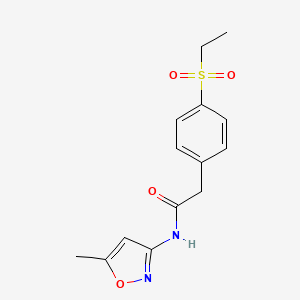

![N-[3-(3,5-dimethylpyrazol-1-yl)propyl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2800173.png)

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)